![molecular formula C8H9ClN2O2 B3363764 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 1050884-86-0](/img/structure/B3363764.png)
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide
Overview
Description
The compound “4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound 4-(2-chloroacetyl)acetanilide .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrrolidine derivatives have been synthesized starting from 4-hydroxyproline .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as is common for organic compounds .Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Methods : 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, a structurally related compound, was synthesized through an innovative method involving chloroacetyl chloride, demonstrating the potential for diverse synthesis pathways for similar compounds (Ahmed et al., 2018).
Drug Discovery Program : Research on 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides, similar in structure, was conducted as part of a drug discovery program, illustrating the compound's relevance in pharmaceutical research (Howells et al., 2022).
Potential in Antibacterial Agents
- Antibacterial Activity : Pyrrole-2-carboxamide derivatives have been synthesized and evaluated for antibacterial activity, suggesting potential antibacterial applications for structurally related compounds like 4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide (Mane et al., 2017).
Electropolymerization and Conductivity
- Chiral Conducting Polymers : Research on optically active pyrrole monomers for electropolymerization, leading to chiral conducting polymers, indicates the potential of related pyrrole derivatives in material science (Chen et al., 1997).
Novel Antimicrobial Agents
- Design and Synthesis for Antimicrobial Activity : The design and synthesis of new pyrrole derivatives with antimicrobial properties, including those with chlorine and amide fragments, highlight the compound's potential in developing new antimicrobial agents (2020).
Metabolic Studies
- Urinary Excretion and Metabolism : Studies on the metabolism and urinary excretion of related pyrrole derivatives in humans can provide insights into the metabolic pathways and potential therapeutic applications (Shibata & Matsuo, 1989).
properties
IUPAC Name |
4-(2-chloroacetyl)-1-methylpyrrole-2-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-11-4-5(7(12)3-9)2-6(11)8(10)13/h2,4H,3H2,1H3,(H2,10,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZBTWABHLXSEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroacetyl)-1-methyl-1H-pyrrole-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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